molecular formula C11H18O3S B13064793 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid

4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid

Cat. No.: B13064793
M. Wt: 230.33 g/mol
InChI Key: JJIXHLIGEFCTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₃S It is characterized by a six-membered oxane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group on the oxane ring with a cyclopentylsulfanyl group, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyclopentylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Oxanes: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulation of Receptor Activity: Interacting with cellular receptors to influence signaling pathways.

    Alteration of Cellular Processes: Affecting processes such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Oxazolecarboxylic Acid: Another carboxylic acid with a heterocyclic ring structure.

    Cyclopentylcarboxylic Acid: A simpler carboxylic acid with a cyclopentyl group.

Uniqueness

4-(Cyclopentylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of both a cyclopentylsulfanyl group and an oxane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H18O3S

Molecular Weight

230.33 g/mol

IUPAC Name

4-cyclopentylsulfanyloxane-4-carboxylic acid

InChI

InChI=1S/C11H18O3S/c12-10(13)11(5-7-14-8-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,12,13)

InChI Key

JJIXHLIGEFCTGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CCOCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.